5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene
Overview
Description
5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene is an organic compound with a complex aromatic structure It is characterized by the presence of a benzyloxy group, a bromine atom, and two methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene typically involves the bromination of 5-(Benzyloxy)-1,3-dimethylbenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to a benzoic acid derivative using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 5-(Benzyloxy)-2-substituted-1,3-dimethylbenzene derivatives.
Oxidation: Formation of 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzoic acid.
Reduction: Formation of 5-(Benzyloxy)-1,3-dimethylbenzene.
Scientific Research Applications
5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the benzyloxy group is converted to a carboxylic acid through the formation of an intermediate aldehyde .
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-1,3-dimethylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1,3-dimethylbenzene: Lacks the benzyloxy group, reducing its potential for oxidation to carboxylic acids.
5-(Benzyloxy)-2-chloro-1,3-dimethylbenzene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and reaction conditions.
Uniqueness
5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene is unique due to the combination of the benzyloxy group and the bromine atom, which provides a balance of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-bromo-1,3-dimethyl-5-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-8-14(9-12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPOYZVSGGMEMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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